4-Amino-5-ethyl-isophthalic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-ethyl-isophthalic acid diethyl ester is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.312 g/mol . This compound is part of the isophthalic acid derivatives, which are known for their applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-ethyl-isophthalic acid diethyl ester typically involves the esterification of 4-Amino-5-ethyl-isophthalic acid. The reaction is carried out using ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and recrystallization to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-ethyl-isophthalic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-ethyl-isophthalic acid diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its structural properties.
Wirkmechanismus
The mechanism of action of 4-Amino-5-ethyl-isophthalic acid diethyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester groups can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-methyl-isophthalic acid diethyl ester
- 4-Amino-5-propyl-isophthalic acid diethyl ester
- 4-Amino-5-butyl-isophthalic acid diethyl ester
Uniqueness
4-Amino-5-ethyl-isophthalic acid diethyl ester is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its methyl, propyl, and butyl analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
34921-57-8 |
---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
diethyl 4-amino-5-ethylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-4-9-7-10(13(16)18-5-2)8-11(12(9)15)14(17)19-6-3/h7-8H,4-6,15H2,1-3H3 |
InChI-Schlüssel |
VEINHPATSAYTDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)C(=O)OCC)C(=O)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.